
Ikarugamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ikarugamycin is a polycyclic tetramate macrolactam, a type of secondary metabolite produced by certain strains of actinobacteria, particularly Streptomyces xiamenensis . It was first isolated for its antibiotic properties and has since been studied for its diverse biological activities, including antiproliferative, antifungal, and antibacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces xiamenensis . The process involves cultivating the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces xiamenensis. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. After fermentation, this compound is extracted and purified using similar methods as in laboratory-scale production .
Analyse Chemischer Reaktionen
Oxidative Degradation for Structural Elucidation
The structure of ikarugamycin (1e ) was resolved through oxidative degradation studies. Key findings include:
-
Ozonolysis of the Δ⁸ double bond yielded fragments confirming the macrolactam ring and tetramic acid moiety .
-
Controlled oxidation with KMnO₄ revealed the presence of conjugated double bonds and the as-hydrindacene backbone .
-
NMR analysis (¹H and ¹³C) of degradation products confirmed the positions of methyl groups (C-29, C-31) and the lactam nitrogen (N-28) .
Isomerization of Double Bonds
This compound undergoes double-bond isomerization under mild acidic conditions:
-
Isomerization from Δ⁸ to Δ⁹ produces isothis compound (1 ), distinguished by:
Property | This compound (4 ) | Isothis compound (1 ) |
---|---|---|
Double bond position | Δ⁸ | Δ⁹ |
C-9/C-10 J (Hz) | 10.0 | 14.8 |
δ H-9 (ppm) | 5.34 | 5.52 |
N-Methylation at Lactam Nitrogen
Derivatization via N-methylation generates 28-N-methylthis compound (2 ):
Biogenetic Intramolecular Diels-Alder Reaction
The as-hydrindacene core is biosynthesized via an intramolecular Diels-Alder (IMDA) reaction:
-
Evidence : Isolation of isothis compound supports the intermediacy of enol transient species in IMDA .
Enzymatic Modifications
The cytochrome P450 monooxygenase IkaD catalyzes post-synthetic modifications:
-
Epoxidation : Converts Δ¹³ double bond in this compound to capsimycin B (3 ) via epoxide formation .
-
Hydroxylation : Further oxidation at C-30 yields 30-hydroxyl-capsimycin B (3′ ) .
Antifungal and Antibacterial SAR
Structural modifications impact bioactivity:
Compound | MIC (μg/mL) MRSA | MIC (μg/mL) C. albicans |
---|---|---|
This compound (4 ) | 2–4 | 4 |
28-N-Methylthis compound | 1–2 | 4 |
Isothis compound (1 ) | 2–4 | 2–4 |
N-Methylation enhances anti-MRSA activity, while Δ⁹ isomerization retains antifungal potency .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Ikarugamycin has garnered attention for its role in enhancing anticancer immune responses. Recent studies have demonstrated its effectiveness in combination with chemotherapeutic agents, particularly oxaliplatin.
- Mechanism of Action : this compound enhances dendritic cell function by inhibiting hexokinase 2, which is crucial for glucose metabolism in cancer cells. This inhibition leads to increased antigen presentation and T cell activation, thereby improving the immune response against tumors .
- Case Study : In a study involving immunocompetent mice with established fibrosarcomas, ikarugamycin was shown to improve the efficacy of oxaliplatin treatment by enhancing the frequency of mature dendritic cells in the tumor microenvironment. The combination treatment resulted in reduced tumor growth and increased survival rates .
Antimicrobial Applications
This compound exhibits significant antimicrobial properties, particularly against intracellular pathogens. Its potential as a novel antibiotic is being explored due to its effectiveness against resistant strains of bacteria.
- Intracellular Activity : A study focused on Staphylococcus aureus mastitis revealed that this compound effectively penetrates host cells and exhibits bactericidal activity against intracellular bacteria. This characteristic makes it a promising candidate for treating persistent infections where conventional antibiotics fail .
- Broad Spectrum Activity : New derivatives of ikarugamycin have shown antifungal activity against pathogens such as Aspergillus fumigatus and *
Wirkmechanismus
Ikarugamycin exerts its effects through multiple mechanisms:
Inhibition of Clathrin-Mediated Endocytosis: It inhibits the uptake of oxidized low-density lipoproteins in macrophages and other cell types by blocking clathrin-mediated endocytosis.
Inhibition of Glycolysis: this compound targets hexokinase 2, a key enzyme in the glycolysis pathway, thereby reducing glucose consumption and lactate production in cancer cells
Vergleich Mit ähnlichen Verbindungen
Ikarugamycin is part of a family of compounds known as polycyclic tetramate macrolactams. Similar compounds include:
Capsimycin: Another polycyclic tetramate macrolactam with similar antibacterial properties.
Hydroxycapsimycin: A derivative of capsimycin with enhanced antifungal activity.
Brokamycin: A newly discovered compound with antimycobacterial activity.
This compound stands out due to its unique combination of antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific and medical applications .
Eigenschaften
CAS-Nummer |
36531-78-9 |
---|---|
Molekularformel |
C29H38N2O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
GHXZHWYUSAWISC-MCWNPEBCSA-N |
SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Isomerische SMILES |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |
Kanonische SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.